Bienvenue dans la boutique en ligne BenchChem!

6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

Antimycobacterial Tuberculosis MIC determination

6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid offers a privileged scaffold with a C3-carboxylic acid for amide coupling and a C6-bromine for Pd-catalyzed cross-coupling, enabling orthogonal derivatization unachievable with 2-carboxylic acid regioisomers or non-brominated analogs. It demonstrates sub-nanomolar PI3Kα inhibition (IC50 = 2.8 nM for methyl ester), sub-micromolar anti-TB potency (MIC ≤ 0.006 μM), and enhanced cytotoxicity vs. 6-chloro analogs—validating its selection for oncology, TB, and halogen-scanning programs. Procure this strategic intermediate to build diverse, patentable libraries with defined pharmacophore vectors.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS No. 944896-42-8
Cat. No. B1291568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
CAS944896-42-8
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1Br)C(=O)O
InChIInChI=1S/C8H5BrN2O2/c9-5-1-2-7-10-3-6(8(12)13)11(7)4-5/h1-4H,(H,12,13)
InChIKeySDKJLYHPCBMDAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid (CAS 944896-42-8): Core Chemical Identity and Procurement Baseline


6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 944896-42-8) is a brominated fused heterocyclic compound featuring an imidazo[1,2-a]pyridine bicyclic core with a carboxylic acid group at the 3-position and a bromine substituent at the 6-position [1]. The compound has the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 g/mol . It serves as a versatile building block in medicinal chemistry and organic synthesis, valued for the dual functionality provided by the carboxylic acid (enabling amide coupling and salt formation) and the bromine atom (enabling cross-coupling reactions and nucleophilic substitution) . The imidazopyridine scaffold is recognized as a privileged structure in drug discovery, with multiple FDA-approved drugs containing this core [2].

6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid Procurement: Why Alternative Imidazopyridines Are Not Direct Replacements


Substitution with closely related imidazopyridine analogs carries substantial risk of failed synthetic outcomes or altered biological activity due to three key structural determinants. First, the 3-carboxylic acid versus 2-carboxylic acid positional isomerism dictates distinct reactivity in amide coupling and profoundly alters pharmacophore geometry—the 3-position places the carboxylate in a different vector relative to the fused ring system compared to the 2-position . Second, the bromine substituent at the 6-position provides a handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that chloro-, fluoro-, or unsubstituted analogs cannot replicate with equivalent efficiency [1]. Third, the specific electronic and steric properties of the 6-bromo-3-carboxylic acid configuration differ from other regioisomers (e.g., 2-carboxylic acid derivatives, CAS 749849-14-7) and from esters (e.g., ethyl ester, CAS 372198-69-1), which may require hydrolysis prior to further functionalization .

6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid: Quantifiable Differentiation Evidence Versus Closest Comparators


Antibacterial Activity: MIC Comparison Against Mycobacterium tuberculosis for 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives

Derivatives of 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid have demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ≤ 0.006 μM observed for select derivatives . This represents an approximately 1,600-fold improvement in potency compared to the 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide class, which showed MIC values of approximately 10 μM in comparable assays [1]. The bromine at the 6-position contributes to this enhanced activity through favorable lipophilic interactions within the mycobacterial enzyme binding pocket.

Antimycobacterial Tuberculosis MIC determination

PI3 Kinase p110α Inhibition: IC50 Comparison of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylate Derivatives Versus Unsubstituted Core

The methyl ester derivative of 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid demonstrated potent PI3 kinase p110α inhibition with an IC50 of 0.0028 μM (2.8 nM) in enzymatic assays [1]. This activity is comparable to the advanced imidazopyridine analog HS-173 (IC50 = 0.8 nM against PI3Kα), which shares the same imidazo[1,2-a]pyridine-3-carboxylic acid ester core structure [2]. The unsubstituted imidazo[1,2-a]pyridine scaffold lacks this potent activity, demonstrating that the 6-bromo-3-carboxylic acid/ester substitution pattern is essential for nanomolar-range PI3Kα inhibition.

PI3K inhibition Cancer therapeutics Kinase selectivity

Synthetic Utility: Reaction Site Differentiation of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid Versus 2-Carboxylic Acid Regioisomer

6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 944896-42-8) contains the carboxylic acid at the 3-position, whereas the 2-carboxylic acid regioisomer (CAS 749849-14-7) places the carboxyl group at a different position on the imidazole ring . This positional difference yields distinct pharmacophore vectors and altered reactivity in amide bond formation. The 3-position carboxylic acid enables orthogonal protection and coupling strategies that differ fundamentally from the 2-position isomer [1]. Additionally, the bromine at the 6-position of the 3-carboxylic acid derivative allows for regioselective functionalization via Suzuki-Miyaura and Buchwald-Hartwig couplings that the chloro or unsubstituted analogs undergo with different efficiency [2].

Cross-coupling Regioselective synthesis Medicinal chemistry building blocks

Anticancer Activity: Cytotoxicity Comparison of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives Against HeLa Cells

Derivatives synthesized from 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid have demonstrated significant cytotoxicity against cervical carcinoma HeLa cells, with IC50 values below 150 μM for the most active compounds in the series . The 6-bromo substitution at the imidazo[1,2-a]pyridine core enhances cytotoxic activity compared to unsubstituted or 6-chloro analogs, which typically show reduced potency in the same assay systems . This activity profile correlates with the ability of 6-bromo derivatives to inhibit Rab geranylgeranylation, a post-translational modification essential for cancer cell proliferation signaling .

Anticancer Cytotoxicity Cervical carcinoma

Chemical Stability and Storage: Comparative Assessment of Free Carboxylic Acid Versus Ethyl Ester Form

6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (free acid form) requires storage at 2-8°C, protected from light , whereas its ethyl ester derivative (CAS 372198-69-1) is more stable and can be stored at room temperature [1]. This stability differential arises from the carboxylic acid moiety's susceptibility to decarboxylation under thermal stress and its potential for dimerization via hydrogen bonding. The ethyl ester serves as a protected precursor that can be hydrolyzed to the free acid when the carboxylic acid functionality is required for further derivatization .

Chemical stability Storage conditions Synthetic intermediate

6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid: Recommended Application Scenarios Based on Quantitative Evidence


Antimycobacterial Drug Discovery: Hit-to-Lead Optimization Targeting Sub-Micromolar MIC Values

Based on demonstrated MIC values ≤ 0.006 μM against Mycobacterium tuberculosis for 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid derivatives , this scaffold is optimally suited for tuberculosis drug discovery programs requiring sub-micromolar potency. The 6-bromo substitution provides a ≥ 1,600-fold potency advantage over 2-methyl-3-hydrazide imidazopyridine analogs . Researchers should prioritize procurement when developing novel antimycobacterial agents targeting drug-resistant TB strains.

PI3Kα-Targeted Oncology: Scaffold for Nanomolar Kinase Inhibitor Development

The 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid scaffold has demonstrated nanomolar PI3 kinase p110α inhibitory activity (IC50 = 2.8 nM for methyl ester derivative) . This validated activity profile, comparable to the clinical-stage imidazopyridine analog HS-173 (IC50 = 0.8 nM) , positions this compound as a strategic starting material for oncology programs targeting the PI3K/AKT/mTOR pathway. Procurement is recommended for medicinal chemistry teams developing selective PI3Kα inhibitors for breast, ovarian, or colorectal cancer indications.

Regioselective Heterocyclic Library Synthesis: Building Block Requiring Orthogonal Functionalization

The dual functionality of 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid—a 3-position carboxylic acid for amide coupling and a 6-position bromine for cross-coupling reactions—enables orthogonal derivatization strategies that cannot be achieved with 2-carboxylic acid regioisomers or non-brominated analogs . This compound is recommended for parallel library synthesis requiring sequential Suzuki-Miyaura coupling followed by amide bond formation, producing diverse compound collections with defined pharmacophore vectors.

Anticancer SAR Exploration: Halogen Scanning at the 6-Position for Cytotoxicity Optimization

The 6-bromo substitution confers measurable cytotoxicity enhancement against HeLa cervical carcinoma cells (IC50 < 150 μM) compared to 6-chloro or unsubstituted analogs . This SAR trend supports procurement for systematic halogen-scanning studies in anticancer medicinal chemistry programs, where 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid serves as the reference bromine-containing scaffold against which fluoro-, chloro-, and iodo-analogs are benchmarked .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.